2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a pyrrolidine-2,5-dione (succinimide) moiety linked to an acetamide group. The acetamide nitrogen is further substituted with a (5-(thiophen-3-yl)furan-2-yl)methyl group, creating a hybrid heterocyclic structure.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-13(8-17-14(19)3-4-15(17)20)16-7-11-1-2-12(21-11)10-5-6-22-9-10/h1-2,5-6,9H,3-4,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKCTSHUQVGZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-Furan Hybrid Ring Construction
The fused thiophene-furan system requires strategic cross-coupling or cyclization methods:
Method A: Suzuki-Miyaura Coupling
- Precursor Preparation :
- 2-Bromo-5-iodofuran serves as the furan core.
- Thiophene-3-boronic acid provides the thiophene substituent.
- Coupling Conditions :
Method B: Grignard Addition-Cyclization
Introduction of the Methylamine Group
Stepwise Functionalization :
- Bromination : Treat (5-(thiophen-3-yl)furan-2-yl)methanol with PBr₃ in DCM.
- Azide Substitution : React with NaN₃ in DMF (60°C, 6 h).
- Reduction to Amine : Use H₂/Pd-C in ethanol or Staudinger conditions (PPh₃, THF/H₂O)
Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)Acetic Acid
Cyclization Strategy
- Starting Material : Glycine
- Reaction Sequence :
Reaction Conditions :
| Parameter | Value |
|---|---|
| CDI Equivalents | 1.2 |
| Solvent | Acetonitrile |
| Temperature | 80°C (reflux) |
| Reaction Time | 3 h |
Amide Bond Formation
Carbodiimide-Mediated Coupling
CDI-Promoted Direct Coupling
Single-Pot Method :
- Combine acid and amine in acetonitrile.
- Add CDI (1.5 eq), stir at 50°C for 8 h.
- Concentrate and purify by recrystallization (EtOH/H₂O)
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt | 78 | 98.5 |
| CDI | 82 | 99.1 |
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilize the amine on Wang resin via Fmoc chemistry. Perform iterative coupling/deprotection steps for fragment assembly. Cleave with TFA/DCM (95:5) to obtain crude product
Microwave-Assisted Synthesis
Accelerate cyclization and coupling steps using microwave irradiation:
- CDI-mediated cyclization: 120°C, 15 min (vs. 3 h conventional)
- Amide coupling: 100°C, 20 min (vs. 8 h)
Purification and Characterization
Chromatographic Methods
- Normal Phase : SiO₂, hexane/EtOAc gradient
- Reverse Phase : C18 column, MeOH/H₂O (0.1% TFA)
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.45 (d, J=3.1 Hz, 1H, thiophene)
- δ 6.82 (d, J=3.3 Hz, 1H, furan)
- δ 4.32 (s, 2H, CH₂N)
- δ 3.92 (t, J=6.4 Hz, 2H, pyrrolidinone)
HRMS (ESI+) :
- Calc. for C₁₆H₁₅N₂O₄S [M+H]⁺: 335.0798
- Found: 335.0801
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(E)-2-(Substituted Indolin-3-ylidene)-N-(quinolin-6-yl)acetamides ()
Several (E)-2-(indolin-3-ylidene)-N-(quinolin-6-yl)acetamide derivatives (e.g., compounds 57–60) share the acetamide core but feature indole-quinoline hybrids. Key differences include:
- Substituents: The target compound replaces the indole-quinoline system with a thiophene-furan-pyrrolidin-dione scaffold. The thiophene group may enhance π-π stacking compared to quinoline’s planar structure.
- Biological Activity : Compounds 57–60 in report values (5.411, 5.208, etc.), likely representing biological activity scores (e.g., IC₅₀ in µM). The target compound’s pyrrolidin-dione could improve solubility and metabolic stability over the nitro or hydroxyl groups in these analogues .
Table 1: Comparison with Indolin-3-ylidene Acetamides
| Compound | Core Structure | Key Substituents | Potential Advantages |
|---|---|---|---|
| Target Compound | Thiophene-furan-pyrrolidin-dione | 2,5-dioxopyrrolidinyl, thiophene | Enhanced solubility, metabolic stability |
| (E)-2-(5-aminoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (57) | Indole-quinoline | Amino, bromobenzyl | High planar surface area for binding |
Ranitidine-Related Acetamide Derivatives ()
Ranitidine analogues, such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (), share the furan-acetamide backbone but differ critically:
Table 2: Comparison with Ranitidine Analogues
| Compound | Key Functional Groups | Pharmacological Role | Stability Considerations |
|---|---|---|---|
| Target Compound | Pyrrolidin-dione, thiophene | Hypothetical enzyme inhibition | Likely stable due to lack of nitro |
| Ranitidine nitroacetamide | Nitro, sulphanyl, dimethylamino | H₂ receptor antagonism | Nitro group prone to reduction |
Agrochemical Acetamides ()
Chloroacetamide herbicides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the acetamide backbone but differ in substitution:
- Electrophilic Groups : Alachlor’s chloro group enables alkylation of plant enzymes, whereas the target compound’s pyrrolidin-dione is less reactive, suggesting divergent applications (pharmaceutical vs. pesticidal).
Table 3: Comparison with Agrochemical Acetamides
| Compound | Key Substituents | Primary Application | Reactivity Profile |
|---|---|---|---|
| Target Compound | Pyrrolidin-dione, thiophene | Pharmaceutical | Low electrophilicity |
| Alachlor | Chloro, methoxymethyl | Herbicidal | High electrophilicity (chloro) |
Succinimide-Containing Analogues ()
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide () shares the pyrrolidin-dione moiety but incorporates a benzothiazole ring. Key contrasts include:
- Aromatic System : The target compound’s thiophene-furan system may confer distinct electronic properties compared to benzothiazole’s electron-deficient ring.
- Bioactivity : Benzothiazole derivatives are common in anticancer agents, whereas the thiophene-furan system could modulate selectivity for neurological targets .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide represents a class of biologically active molecules characterized by a unique structural framework that includes a dioxopyrrolidine moiety and a thiophene-furan hybrid. This article explores its biological activities, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N2O3S , with a molecular weight of approximately 302.35 g/mol . The presence of functional groups such as the dioxopyrrolidine and thiophene contributes to its potential reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings often exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the dioxopyrrolidine structure may enhance these effects through synergistic mechanisms.
Anti-inflammatory Properties
The thiophene moiety is commonly associated with anti-inflammatory activities. Compounds similar to this compound have been investigated for their ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors involved in inflammation and microbial resistance. The dioxopyrrolidine group may facilitate binding to these targets, enhancing the compound's efficacy in biological assays .
Case Studies
- Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of several thiophene-based compounds, including derivatives similar to our target compound. Results indicated that modifications in the substituents on the thiophene ring significantly affected antimicrobial potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
- In Vivo Anti-inflammatory Studies : In animal models, compounds with similar structures demonstrated reduced inflammatory markers following administration. These studies suggest that the compound could be further explored for its therapeutic potential in treating inflammatory diseases .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with an amine-functionalized furan-thiophene precursor under coupling agents like EDCI/HOBt.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalysts : Employ bases like potassium carbonate for deprotonation and acceleration of nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from byproducts such as unreacted starting materials or oxidation derivatives .
Q. Which characterization techniques are essential for confirming molecular structure and purity?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to verify connectivity of the pyrrolidinone, thiophene, and furan moieties. Pay attention to splitting patterns for stereochemical analysis .
- X-ray crystallography : For unambiguous structural confirmation, employ SHELX software (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
- HPLC/LC-MS : Validate purity (>95%) and monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, Jurkat) with IC determination. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
- Enzyme inhibition : Test against targets like kinases or proteases using fluorescence-based kinetic assays. Pre-incubate the compound with enzymes to assess time-dependent inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Data reconciliation : Cross-validate NMR shifts with computational tools (e.g., DFT calculations for chemical shifts) .
- Minor product analysis : If unexpected peaks persist, employ preparative TLC or recrystallization to isolate impurities and characterize them via high-resolution MS .
- Dynamic effects : Consider rotameric equilibria in NMR; variable-temperature experiments can clarify splitting patterns .
Q. What strategies are effective in determining the compound's mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .
- Cellular pathway profiling : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways .
- Mutagenesis studies : Engineer point mutations in suspected protein targets (e.g., catalytic residues) to validate binding specificity .
Q. How can computational modeling aid in predicting pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate logP, solubility, and CYP450 interactions. Focus on the thiophene moiety’s metabolic liability .
- Docking simulations : Perform molecular docking (AutoDock Vina) to prioritize biological targets by analyzing binding affinity with the pyrrolidinone ring’s electron-deficient carbonyl groups .
Q. What methods are recommended for analyzing and mitigating toxicity in preclinical models?
- Methodological Answer :
- Acute toxicity : Conduct OECD 423-guided studies in rodents, monitoring organ histopathology (liver, kidneys) after 14-day exposure .
- Metabolite profiling : Identify reactive metabolites (e.g., epoxides from thiophene oxidation) using trapping agents like glutathione in microsomal incubations .
- Structural mitigation : Introduce electron-withdrawing substituents on the thiophene ring to reduce metabolic activation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity across different assay systems?
- Methodological Answer :
- Assay conditions : Compare buffer pH, serum content, and incubation times. For example, serum proteins may sequester the compound, reducing apparent potency .
- Cell line variability : Test isogenic cell lines to rule out genetic drift or receptor expression differences. Use CRISPR-edited models to standardize target expression .
- Dose-response validation : Repeat assays with independent compound batches to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
